1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16407829
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22ClN5 |
|---|---|
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N5.ClH/c1-5-17-11(4)12(8-16-17)14-9-13-10(3)7-15-18(13)6-2;/h7-8,14H,5-6,9H2,1-4H3;1H |
| Standard InChI Key | DJZHNNHXCURKFX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)NCC2=C(C=NN2CC)C)C.Cl |
Introduction
1-Ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry and agricultural science.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of specific solvents like dimethyl sulfoxide and ethanol, along with catalysts such as bases or acids to facilitate the synthesis.
Potential Applications
1-Ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride has potential applications in medicinal chemistry and agricultural science, particularly as a herbicide or pharmaceutical agent. Its structure indicates multiple functional groups that may contribute to its biological activity.
Mechanism of Action
The mechanism of action for this compound is primarily associated with its interaction with biological targets such as enzymes or receptors. Data from pharmacological studies can provide insights into the efficacy and specificity of these interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume